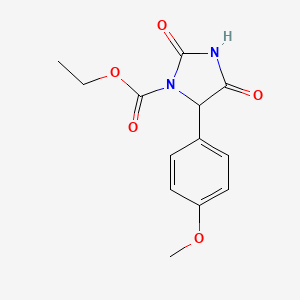
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol is a chiral compound belonging to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline or indole itself.
Functionalization: The indole core is then functionalized at the 5 and 6 positions with methoxy groups using electrophilic aromatic substitution reactions.
Chiral Center Introduction: The chiral center at the propanol side chain is introduced using asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries.
Final Coupling: The final step involves coupling the functionalized indole with the chiral propanol side chain under suitable reaction conditions, such as using a base and a coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the indole ring.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: The major product would be the corresponding ketone.
Reduction: The major product could be the fully reduced indole or the deoxygenated compound.
Substitution: The major products would be the substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The methoxy groups and the chiral center may play a role in enhancing the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(5-Methoxy-1H-indol-1-yl)propan-2-ol: Lacks one methoxy group compared to the target compound.
(S)-1-(6-Methoxy-1H-indol-1-yl)propan-2-ol: Lacks one methoxy group compared to the target compound.
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)ethanol: Has an ethanol side chain instead of propanol.
Uniqueness
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol is unique due to the presence of two methoxy groups at the 5 and 6 positions of the indole ring and the chiral propanol side chain. These structural features may contribute to its specific biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
(2S)-1-(5,6-dimethoxyindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H17NO3/c1-9(15)8-14-5-4-10-6-12(16-2)13(17-3)7-11(10)14/h4-7,9,15H,8H2,1-3H3/t9-/m0/s1 |
Clave InChI |
AHSRINFPGNHNIN-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](CN1C=CC2=CC(=C(C=C21)OC)OC)O |
SMILES canónico |
CC(CN1C=CC2=CC(=C(C=C21)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


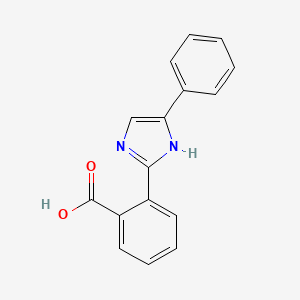
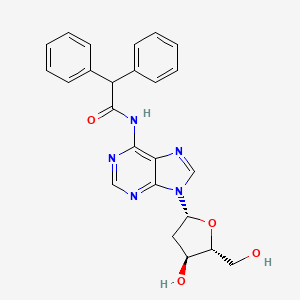
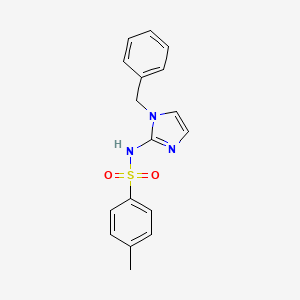

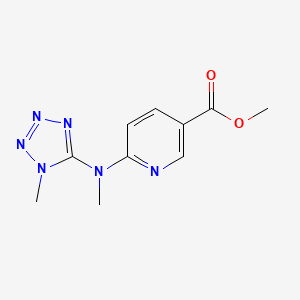


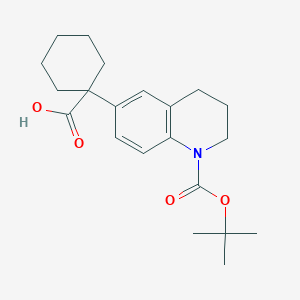
![3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine](/img/structure/B12942226.png)
![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium](/img/structure/B12942232.png)
![Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12942238.png)


